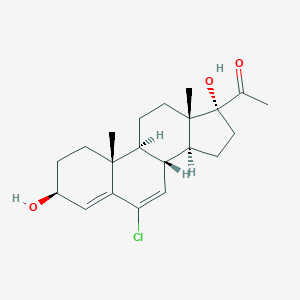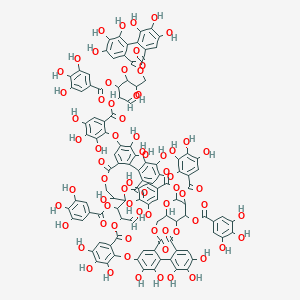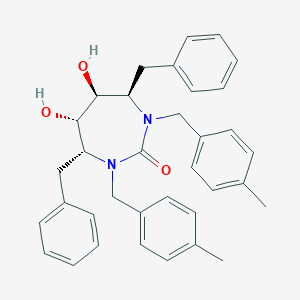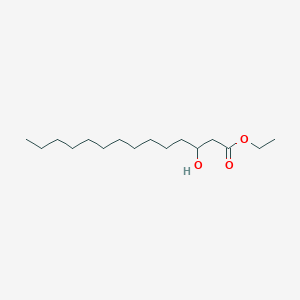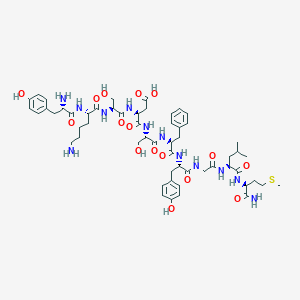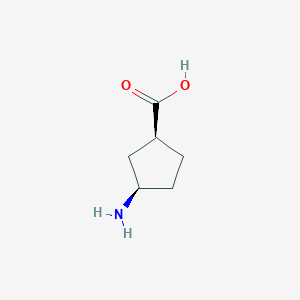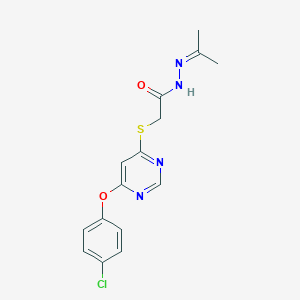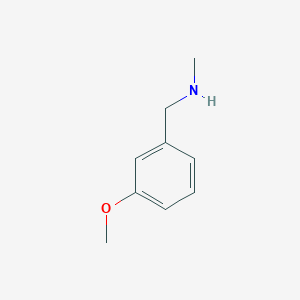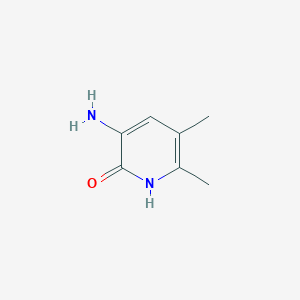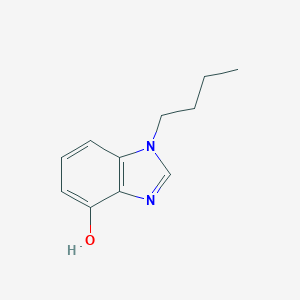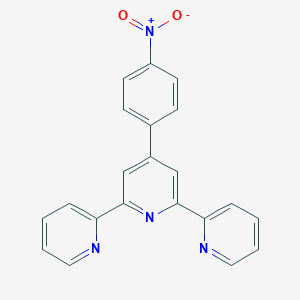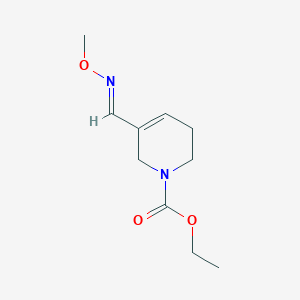![molecular formula C18H18FNO2S B141361 5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one CAS No. 150322-38-6](/img/structure/B141361.png)
5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Übersicht
Beschreibung
The compound appears to be a derivative of thieno[3,2-c]pyridinone, which is a heterocyclic compound that has garnered interest due to its potential biological activities. The structure suggests that it contains a thieno[3,2-c]pyridinone core with additional substituents that may affect its chemical and biological properties.
Synthesis Analysis
The synthesis of related thieno[3,2-c]pyridinone derivatives has been reported using a domino reaction initiated by Lawesson's reagent. This method involves the regioselective thionation of aminopropenoyl cyclopropanes, followed by ring enlargement and intramolecular aza-cyclization. The process is efficient and can be performed in a one-pot reaction, which is advantageous for the synthesis of complex molecules like the one under discussion .
Molecular Structure Analysis
The molecular structure of thieno[3,2-c]pyridinones is characterized by a bicyclic system that includes a thiophene ring fused to a pyridinone moiety. The presence of a cyclopropyl group and a fluorophenyl group in the compound suggests that it may have unique electronic and steric properties that could influence its reactivity and interaction with biological targets .
Chemical Reactions Analysis
While the specific chemical reactions of the compound have not been detailed in the provided papers, the general reactivity of thieno[3,2-c]pyridinone derivatives can involve interactions with various enzymes and receptors. For instance, compounds with similar structures have been shown to interact with mammalian topoisomerase II, an enzyme involved in DNA replication and cell cycle regulation. Modifications on the core structure can significantly alter the potency and specificity of these interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically influenced by their molecular structure. The presence of fluorine atoms can affect the lipophilicity and metabolic stability of the molecule, potentially enhancing its drug-like properties. The cyclopropyl group can also impact the molecule's conformation and, consequently, its biological activity. However, specific data on the physical and chemical properties of the compound are not provided in the papers .
Relevant Case Studies
The papers do not mention specific case studies involving the exact compound. However, the study of related derivatives has shown that these molecules can exhibit significant biological activity, such as the inhibition of topoisomerase II, which is a valuable target in cancer therapy. The modifications on the core structure of these compounds can lead to variations in their efficacy and toxicity, which is crucial for drug development .
Wissenschaftliche Forschungsanwendungen
Degradation Products Identification
This compound has been identified as a degradation product of Prasugrel, an antiplatelet drug. Studies have focused on its identification and characterization under various stress conditions, including hydrolytic and oxidative stress. These investigations employ techniques like GC/MS, FTIR, and 1H NMR to understand the degradation pathways of Prasugrel (Housheh, Trefi, & Chehna, 2017), (Sampath et al., 2012).
Synthesis and Characterization
Research has been conducted on the synthesis of this compound and its analogs, providing insights into their chemical structures and properties. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields (Sastry, 2013), (Williams et al., 2008).
Biotransformation Studies
The compound's role in the biotransformation of Prasugrel to its active metabolite has been explored. These studies shed light on the metabolic pathways and the enzymes involved in converting Prasugrel into its active form in the human body (Hagihara et al., 2011), (Arar, Sweidan, & Qasem, 2018).
Interactions with Cytochromes P450
Investigations into how this compound and its metabolites interact with cytochromes P450, which are crucial for drug metabolism, provide essential insights for pharmacological studies and drug development (Rehmel et al., 2006).
Eigenschaften
IUPAC Name |
5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2S/c19-14-4-2-1-3-13(14)17(18(22)11-5-6-11)20-8-7-15-12(10-20)9-16(21)23-15/h1-4,9,11,15,17H,5-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAMUSZUMAHFLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC4C(=CC(=O)S4)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465251 | |
| Record name | 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | |
CAS RN |
150322-38-6 | |
| Record name | Prasugrel desacetyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150322386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRASUGREL DESACETYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F19E6097Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

